2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one 2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9996120
InChI: InChI=1S/C26H29N3O2/c30-17-9-16-27-25-28-23-21-13-6-5-10-19(21)18-26(14-7-2-8-15-26)22(23)24(31)29(25)20-11-3-1-4-12-20/h1,3-6,10-13,30H,2,7-9,14-18H2,(H,27,28)
SMILES: C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NCCCO)C5=CC=CC=C5
Molecular Formula: C26H29N3O2
Molecular Weight: 415.5 g/mol

2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

CAS No.:

Cat. No.: VC9996120

Molecular Formula: C26H29N3O2

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one -

Specification

Molecular Formula C26H29N3O2
Molecular Weight 415.5 g/mol
IUPAC Name 2-(3-hydroxypropylamino)-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Standard InChI InChI=1S/C26H29N3O2/c30-17-9-16-27-25-28-23-21-13-6-5-10-19(21)18-26(14-7-2-8-15-26)22(23)24(31)29(25)20-11-3-1-4-12-20/h1,3-6,10-13,30H,2,7-9,14-18H2,(H,27,28)
Standard InChI Key ZQWBADDRCJLZSU-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NCCCO)C5=CC=CC=C5
Canonical SMILES C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NCCCO)C5=CC=CC=C5

Introduction

The compound 2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a spirocyclic derivative belonging to the quinazoline family. Spirocyclic compounds are characterized by their unique structural features, which often impart significant biological activity. Quinazoline derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

This compound is structurally defined as a spiro-fused system containing a benzoquinazoline core and a cyclohexane unit. The presence of functional groups such as the hydroxypropylamino moiety and phenyl substituents suggests potential biological relevance, particularly as enzyme inhibitors or receptor modulators.

Structural Features and Nomenclature

The IUPAC name of the compound is 2-(3-Hydroxypropylamino)-3-phenylspiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-one. Its molecular formula is C26H29N3O2, with a molecular weight of approximately 415.54 g/mol.

Key structural features include:

  • A spiro linkage between the benzoquinazoline and cyclohexane rings.

  • A hydroxypropylamino substituent at position 2.

  • A phenyl group at position 3.

  • A keto group at position 4.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors:

  • Formation of the quinazoline core via cyclization reactions involving anthranilic acid derivatives.

  • Introduction of the spiro linkage through condensation with cyclohexanone or similar reagents.

  • Functionalization with hydroxypropylamine and phenyl groups using alkylation or substitution reactions.

The compound's structure is confirmed using spectroscopic techniques such as:

  • NMR (1H and 13C) for proton and carbon connectivity.

  • Mass spectrometry (MS) to determine molecular weight.

  • Infrared (IR) spectroscopy for functional group identification.

Potential Applications:

  • Anti-inflammatory Activity:

    • Quinazoline derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    • The hydroxypropylamino group may enhance solubility and binding affinity to target proteins.

  • Anticancer Potential:

    • Spirocyclic compounds often exhibit cytotoxicity against cancer cell lines by disrupting cell division or inducing apoptosis.

    • The phenyl group may contribute to hydrophobic interactions with biomolecules.

  • Antimicrobial Properties:

    • Quinazoline scaffolds are known for antibacterial and antifungal activities, making this compound a candidate for further antimicrobial studies.

Research Findings

While no specific studies directly address this compound, related spiroquinazoline derivatives have shown promising results in computational docking studies and biological assays:

  • Molecular Docking:

    • Predicted strong binding affinity to targets such as COX-2 and LOX enzymes.

    • Binding energies for similar compounds range between −8 to −12 kcal/mol, indicating potential as enzyme inhibitors.

  • In Vitro Studies:

    • Analogous compounds have shown IC50 values in the micromolar range against cancer cell lines like HeLa and HCT-116.

    • Anti-inflammatory assays suggest inhibition of prostaglandin synthesis.

Limitations and Future Directions

Despite its promising structure, further research is needed to explore:

  • Comprehensive biological activity assays (e.g., cytotoxicity, enzyme inhibition).

  • Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structural optimization to enhance potency and reduce toxicity.

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